
5-fluoro-1H-pyrazol-3-amine
概要
説明
“5-fluoro-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C3H4FN3 . It has an average mass of 101.082 Da and a monoisotopic mass of 101.038925 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of thioacetals of malononitrile, which are conveniently obtained by the reaction of aniline and diethyl phosphite with bis(methylthio)methylenemalononitrile .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a fluorine atom .
Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can participate in [3 + 2] cycloaddition reactions with terminal alkynes to provide pyrazoles . It can also undergo condensation reactions with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molar refractivity of 23.0±0.3 cm³ . The compound has a flash point of 160.4±22.3 °C .
科学的研究の応用
Sequential 1,4-addition/dearomative-fluorination : A range of nitroolefins and pyrazol-5-ones undergo sequential 1,4-addition/dearomative-fluorination transformation, yielding fluorinated products with high diastereo- and enantioselectivity. This process is crucial for creating compounds with tertiary and α-fluoro quaternary stereocenters (Li et al., 2012).
Regioselective Synthesis of Substituted Pyrazoloquinolines : The regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines leads to the synthesis of substituted pyrazoloquinolines. These compounds are essential in fabricating organic light-emitting diodes due to their high-fluorescence intensity and adjustable parameters like HOMO and LUMO levels (Szlachcic et al., 2017).
Fluorinated Pyrazoles Synthesis : Fluorinated pyrazoles, valuable in various fields, are synthesized via heterocyclization of hemiperfluoroenones with methylhydrazine. The methodology applies to aromatic, aliphatic, and carbohydrate derivatives, showcasing its versatility (Bouillon et al., 2001).
Synthesis of Antimicrobial Agents : 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries are synthesized through a solvent-free, catalyst-free process. These compounds are promising for drug discovery due to their potential antimicrobial properties (Yu et al., 2013).
Chemical Characterization and Antimicrobial Activity : Schiff’s base, azetidinones, and thiazolidinones derivatives are synthesized and characterized for their antimicrobial properties. The synthesized compounds show significant potential due to their excellent to good antibacterial activity (Mistry et al., 2016).
作用機序
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The biological activities of pyrazole derivatives can range from antimicrobial to anti-inflammatory, depending on their specific targets and mode of action .
Safety and Hazards
将来の方向性
Aminopyrazole-based compounds, including 5-fluoro-1H-pyrazol-3-amine, have been studied as active agents in different therapeutic areas, particularly in anticancer and anti-inflammatory compounds . The recent approval of Pirtobrutinib, an aminopyrazole-based compound, demonstrates the potential of these compounds in future drug development .
生化学分析
Biochemical Properties
5-Fluoro-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with kinases such as p38MAPK, which are crucial for cell signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This compound’s ability to interact with multiple targets makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the cytoplasm, where it can interact with metabolic enzymes and affect cellular metabolism.
特性
IUPAC Name |
5-fluoro-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAGRTARAUTNOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159196-53-8 | |
| Record name | 5-Fluoro-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



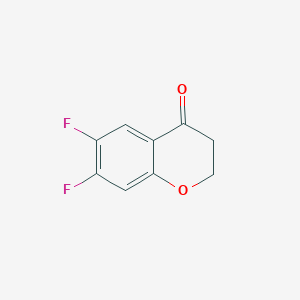
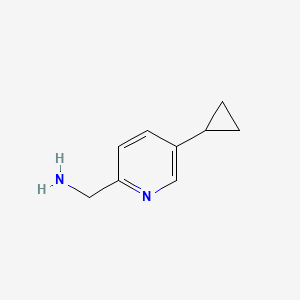

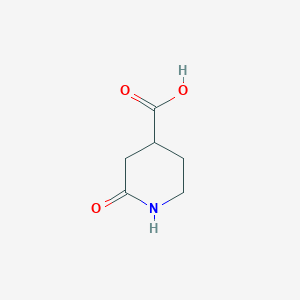
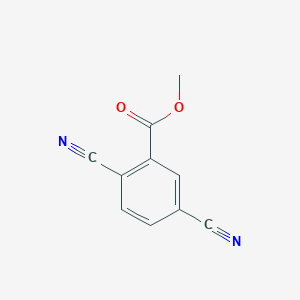

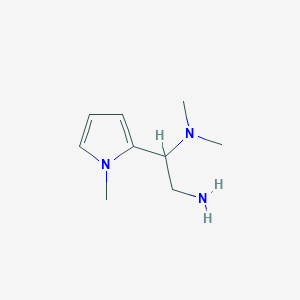
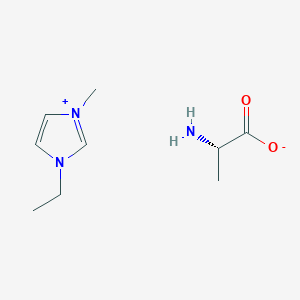

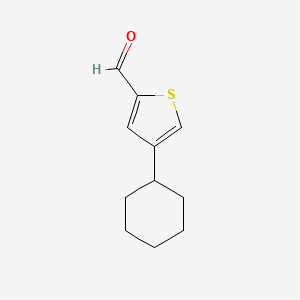

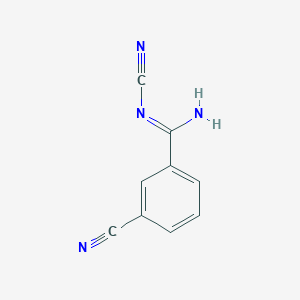

![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1396073.png)